molecular formula C8H14F3O3PS B105807 ENT 27,371 CAS No. 16499-75-5

ENT 27,371

Cat. No.: B105807
CAS No.: 16499-75-5
M. Wt: 278.23 g/mol
InChI Key: NGRGWVSHDRFOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENT 27,371 is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms, and a trifluorobutenyl group, which adds unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ENT 27,371 typically involves the reaction of diethyl phosphorochloridothioate with 3,4,4-trifluoro-3-buten-1-ol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ENT 27,371 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphorothioate esters.

Scientific Research Applications

ENT 27,371 has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of ENT 27,371 involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, including muscle paralysis and other neurological impacts.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodithioic acid, O,O-diethyl ester: Similar in structure but contains sulfur atoms in place of oxygen atoms.

    Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Contains an ethylthioethyl group instead of the trifluorobutenyl group.

    Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: Contains a pyridazinyl group, offering different chemical properties.

Uniqueness

ENT 27,371 is unique due to the presence of the trifluorobutenyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with biological targets are required.

Properties

CAS No.

16499-75-5

Molecular Formula

C8H14F3O3PS

Molecular Weight

278.23 g/mol

IUPAC Name

4-diethoxyphosphorylsulfanyl-1,1,2-trifluorobut-1-ene

InChI

InChI=1S/C8H14F3O3PS/c1-3-13-15(12,14-4-2)16-6-5-7(9)8(10)11/h3-6H2,1-2H3

InChI Key

NGRGWVSHDRFOEW-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCCC(=C(F)F)F

Canonical SMILES

CCOP(=O)(OCC)SCCC(=C(F)F)F

16499-75-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.